molecular formula C22H26N6O9S B2472381 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide dioxalate CAS No. 1351647-74-9

2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide dioxalate

Cat. No. B2472381
CAS RN: 1351647-74-9
M. Wt: 550.54
InChI Key: JIUMHEQZPGWMNU-UHFFFAOYSA-N
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Description

The compound appears to contain a benzimidazole group, a piperazine group, and a thiazole group. Benzimidazoles are a class of heterocyclic aromatic organic compounds that are important in a variety of fields including pharmaceuticals and dyes . Piperazines are a broad class of chemical compounds which contain a core piperazine functional group. This group is a part of many pharmaceuticals and it is known for its anti-parasitic properties . Thiazoles are a class of organic compounds that contain a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzimidazole, piperazine, and thiazole rings in separate steps, followed by their coupling . The exact methods would depend on the specific substituents present on each ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely be arranged in a specific conformation to minimize steric hindrance and maximize stability .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific substituents present on the benzimidazole, piperazine, and thiazole rings. For example, benzimidazoles can undergo electrophilic substitution reactions, while piperazines can act as bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific substituents present on the benzimidazole, piperazine, and thiazole rings. For example, the presence of polar groups could increase its solubility in water .

Scientific Research Applications

1. Inhibitor of Human Acyl-coenzyme A: Cholesterol O-acyltransferase-1

This compound has been identified as an aqueous-soluble potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT-1), with significant selectivity over ACAT-2. It exhibits enhanced oral absorption and aqueous solubility, making it a promising candidate for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

2. Anticancer Activity

N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo[d] imidazol-1-yl) acetamides, structurally similar to the query compound, have shown promising in vitro anticancer activity against various human cancer cell lines, including cervical and breast carcinoma. The structure-activity relationship was further supported by molecular docking studies (Boddu et al., 2018).

3. Anthelmintic Activity

Compounds with a similar structural backbone demonstrated effective anthelmintic activity against Pheretima posthuma, suggesting potential for treating parasitic worm infections (Kumar & Sahoo, 2014).

4. Anti-Inflammatory Activity

Some derivatives of the compound, particularly those incorporating piperazine and imidazole moieties, showed significant in vitro and in vivo anti-inflammatory activity. These findings suggest potential for treating inflammation-related disorders (Ahmed et al., 2017).

5. Antimicrobial and Antioxidant Agents

Derivatives of this compound were found to have potent antimicrobial activity against various bacteria and fungi, as well as significant antioxidant properties. This indicates potential applications in infectious diseases and oxidative stress-related conditions (Naraboli & Biradar, 2017).

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. Similar compounds have been found to interact with certain receptors or enzymes in the body

Mode of Action

The compound likely interacts with its targets by binding to them, which can cause a change in the target’s function . This interaction can lead to a series of biochemical reactions, resulting in the observed effects of the compound .

Biochemical Pathways

Based on the structure of the compound, it may be involved in pathways related to the function of its targets

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are critical for understanding its bioavailability. They are metabolized by the liver and excreted through the kidneys .

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific targets and pathways it affects. These effects can range from changes in cell signaling to alterations in gene expression

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to bind to its targets and exert its effects

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and use. For example, if it is a pharmaceutical, it could have side effects or toxicities that would need to be evaluated through clinical trials .

Future Directions

Future research on this compound could involve optimizing its synthesis, studying its reactivity, determining its mechanism of action, and evaluating its safety and efficacy if it is intended to be used as a pharmaceutical .

properties

IUPAC Name

2-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6OS.2C2H2O4/c1-13-12-26-18(19-13)22-17(25)11-24-8-6-23(7-9-24)10-16-20-14-4-2-3-5-15(14)21-16;2*3-1(4)2(5)6/h2-5,12H,6-11H2,1H3,(H,20,21)(H,19,22,25);2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIUMHEQZPGWMNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CN2CCN(CC2)CC3=NC4=CC=CC=C4N3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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